N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide
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Overview
Description
N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol . This compound is primarily used in proteomics research applications . It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
The synthesis of N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors . One common method includes the reaction of 4-chlorobutan-1-amine with a strong base to form the pyrrolidine ring . The industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to enantioselective proteins, influencing their activity . This binding can lead to various biological effects, depending on the specific target proteins and pathways involved.
Comparison with Similar Compounds
N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide can be compared with other pyrrolidine-containing compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring but differ in their substituents and overall structure. The unique feature of this compound is the presence of the propynyl group, which enhances its chemical reactivity and potential biological activity .
Properties
IUPAC Name |
N-[3-(3-pyrrolidin-1-ylprop-1-ynyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-13(18)16-15-8-4-6-14(12-15)7-5-11-17-9-2-3-10-17/h4,6,8,12H,2-3,9-11H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFVIQWXQZSEEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C#CCN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801205742 |
Source
|
Record name | N-[3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801205742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-23-2 |
Source
|
Record name | N-[3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885950-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801205742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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